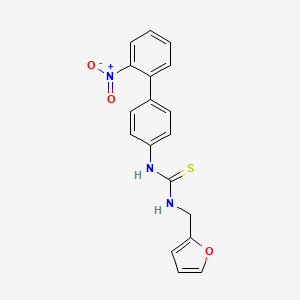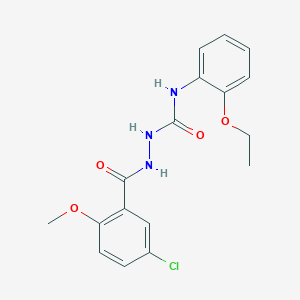![molecular formula C24H24BrN3O4S B3624335 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3624335.png)
2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide
Description
The compound “2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a glycyl group (an amino acid), a methylsulfonyl group, and a bromophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups, followed by their combination through various chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and bromophenyl groups are aromatic, while the glycyl group introduces a peptide bond into the structure. The methylsulfonyl group contains sulfur, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromophenyl group could undergo reactions typical of halobenzenes, such as nucleophilic aromatic substitution. The amide group in the benzamide moiety could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the peptide bond could contribute to its solubility in polar solvents. The bromine atom could also influence its density and boiling/melting points .Future Directions
The study and development of new compounds is a key aspect of research in chemistry and pharmacology. This compound, with its complex structure and multiple functional groups, could be of interest for further study. Potential research directions could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and assessing its biological activity .
Properties
IUPAC Name |
2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O4S/c1-33(31,32)28(20-13-11-19(25)12-14-20)17-23(29)27-22-10-6-5-9-21(22)24(30)26-16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCMAGZXZWEKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B3624266.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3624272.png)
![4-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3624278.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3624286.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B3624290.png)

![N-(3,5-dichlorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3624301.png)
![2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B3624311.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3624319.png)
![2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3624324.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B3624352.png)
![methyl 4-{[4-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B3624356.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B3624363.png)
